

Neoenactin B1: A Technical Deep Dive for Scientific Professionals

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Compound of Interest

Compound Name: Neoenactin B1

Cat. No.: B15580028

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This technical guide offers a comprehensive overview of **Neoenactin B1**, a potent antifungal agent, tailored for researchers, scientists, and professionals in drug development. This document details its chemical properties, biological activity, and proposed mechanism of action, alongside relevant experimental methodologies.

Chemical and Physical Data

Neoenactin B1 is a naturally occurring antifungal compound. Its core chemical and physical properties are summarized in the table below, providing a foundational dataset for research and development activities.

Property	Value	Source
CAS Number	88231-86-1	[1]
Molecular Formula	C20H38N2O5	[1]
Molecular Weight	386.53 g/mol	[1]

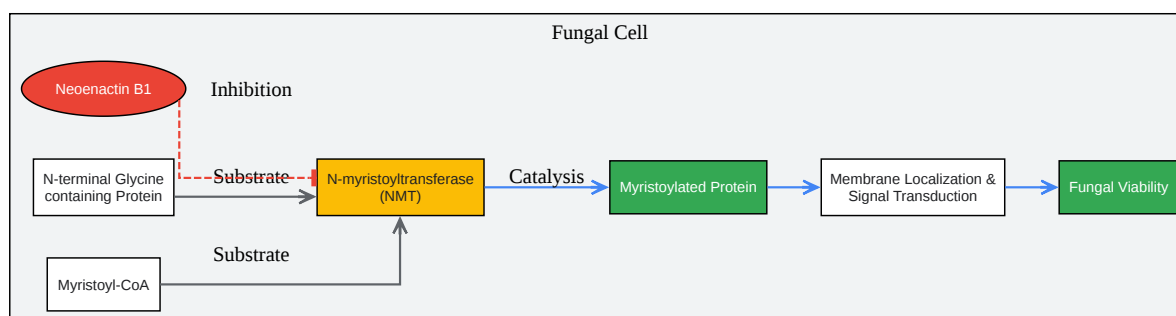
Table 1: Key Chemical and Physical Data for **Neoenactin B1**.

Biological Activity and Mechanism of Action

Neoenactin B1 exhibits significant activity against a range of yeasts and fungi.[1] It belongs to the neoenactin class of antibiotics, which are reported to function through the inhibition of N-myristoyltransferase (NMT).[2] NMT is a crucial enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of cellular proteins. This process, known as N-myristoylation, is vital for protein-membrane interactions, signal transduction, and overall cellular function. By inhibiting NMT, neoenactins disrupt these essential processes, leading to fungal cell death.

The proposed mechanism of action is the formation of a salt bridge between a positively charged group on the inhibitor and the negatively charged C-terminus of the NMT enzyme.[3]
[4]

Below is a diagram illustrating the proposed inhibitory action of **Neoenactin B1** on the N-myristoylation signaling pathway.



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Caption: Proposed mechanism of action of **Neoenactin B1**.

Experimental Protocols

Isolation and Purification of Neoenactins

Neoenactins are isolated from the cultured mycelia of *Streptoverticillium olivoreticuli* subsp. *neoenacticus*.^[5] A general protocol for the extraction and purification of similar natural products involves the following steps:

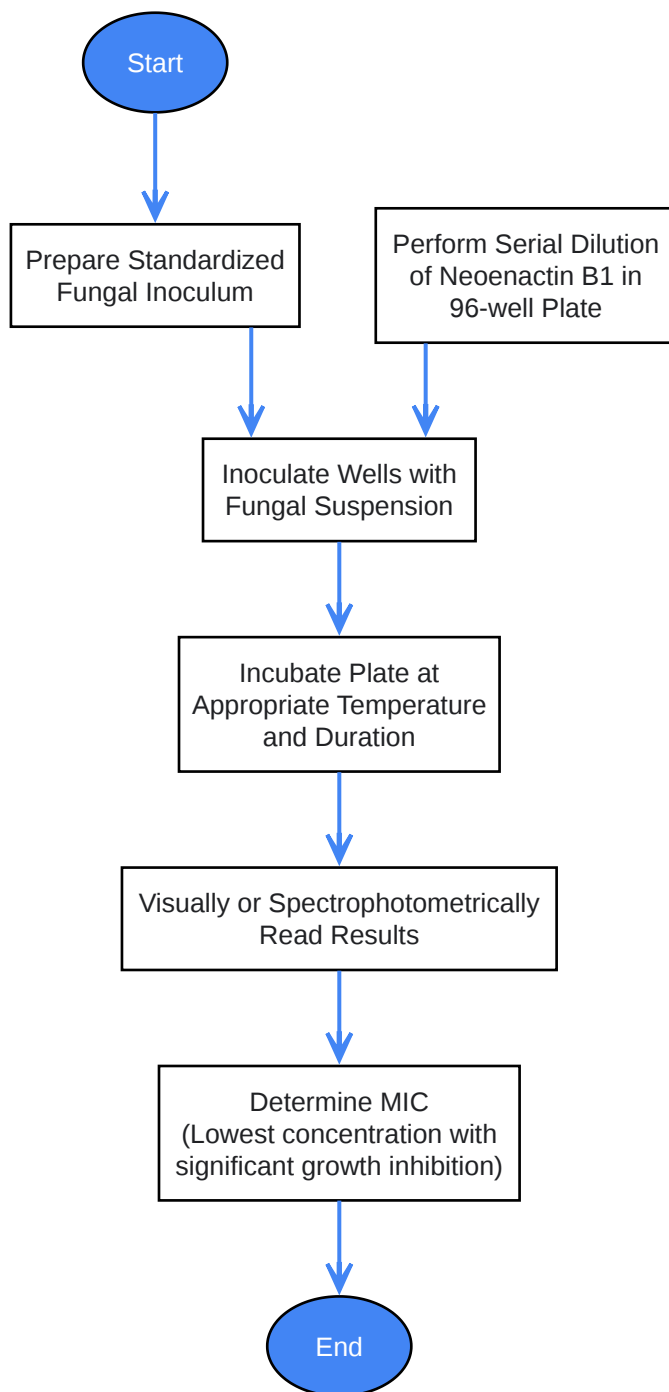
- Fermentation: Culturing of the producing microorganism under optimized conditions to maximize the yield of the target compound.^[6]
- Extraction: The cultured mycelia are extracted with a suitable organic solvent, such as methanol.^[5]
- Purification: The crude extract is then subjected to a series of chromatographic techniques. A common method is partition chromatography on a solid support like cellulose, with elution using a solvent system such as ethyl acetate buffered to an alkaline pH.^[5]

Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The antifungal activity of **Neoenactin B1** can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal strains. The broth microdilution method is a standard procedure.^{[7][8]}

- Inoculum Preparation: A standardized suspension of the fungal test organism is prepared from a fresh culture. The turbidity is adjusted to a 0.5 McFarland standard.^[7]
- Serial Dilution: A stock solution of **Neoenactin B1** is serially diluted in a suitable liquid medium (e.g., RPMI-1640) within a 96-well microtiter plate to create a range of concentrations.^{[7][8]}
- Inoculation: Each well is inoculated with the standardized fungal suspension.^[7]
- Incubation: The plate is incubated under appropriate conditions (typically 35°C for 24-48 hours).^[7]
- MIC Determination: The MIC is the lowest concentration of **Neoenactin B1** that results in a significant inhibition of visible fungal growth (typically $\geq 50\%$) compared to a drug-free control.^[8]

Below is a workflow diagram for a typical MIC assay.



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Caption: Workflow for MIC determination.

Structural Elucidation

The structure of **Neoenactin B1** was originally determined using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1] These techniques remain the cornerstone for the structural analysis of natural products.

Conclusion

Neoenactin B1 represents a promising antifungal agent with a distinct mechanism of action targeting N-myristoyltransferase. This guide provides essential data and methodologies to facilitate further research into its therapeutic potential and application in drug development programs. The detailed protocols and compiled data serve as a valuable resource for the scientific community.

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